molecular formula C13H18N4O2S B2567007 N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide CAS No. 1208963-61-4

N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide

Cat. No. B2567007
CAS RN: 1208963-61-4
M. Wt: 294.37
InChI Key: FEVUJFXEXIYNHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thiophene-containing compounds has been reported in the literature . These compounds are typically prepared from enaminones via reactions with different nucleophiles and electrophiles . For example, the fusion of enaminone with triethylorthoformate in the presence of ZnCl2 has been used to synthesize related compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiophene ring, a 1,2,4-triazole ring, and a butyramide group. The exact structure can be determined using spectral information .


Chemical Reactions Analysis

The reactivity of similar compounds is typically due to the presence of enaminones, which have both nucleophilic and electrophilic sites . These compounds can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . They can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed various methodologies for synthesizing compounds with a structural resemblance or functional relationship to N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide. These methods often involve multi-step reactions, aiming to create molecules with potential therapeutic properties. For example, the work by Ledenyova et al. (2018) on the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrates the complexity of synthesizing such compounds and exploring their reaction mechanisms (Ledenyova et al., 2018).

Anticancer and Antimicrobial Activities

Certain derivatives structurally related to the compound have been explored for their anticancer and antimicrobial properties. Gomha et al. (2016) synthesized 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, evaluating their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, revealing promising activities for several compounds (Gomha et al., 2016).

Exploration of Reaction Mechanisms

The exploration of reaction mechanisms is critical for understanding how different functional groups react under various conditions, which is essential for the synthesis of new compounds. Studies like those conducted by Ledenyova et al. (2018) not only focus on synthesis but also on elucidating the mechanisms behind these reactions, providing insights that could be valuable for future research in designing compounds with specific properties (Ledenyova et al., 2018).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. The antimicrobial activity of similar thiophene-containing compounds suggests potential applications in the development of new antimicrobial agents .

properties

IUPAC Name

N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-3-5-11(18)14-7-8-17-13(19)16(2)12(15-17)10-6-4-9-20-10/h4,6,9H,3,5,7-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVUJFXEXIYNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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